molecular formula C8H13N3O B14773393 2-Hydrazineyl-5-isopropoxypyridine

2-Hydrazineyl-5-isopropoxypyridine

Cat. No.: B14773393
M. Wt: 167.21 g/mol
InChI Key: PDIGSKQTDPIBKI-UHFFFAOYSA-N
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Description

2-Hydrazineyl-5-isopropoxypyridine is a nitrogen-containing heterocyclic compound It features a pyridine ring substituted with a hydrazine group at the 2-position and an isopropoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic Substitution: One common method for synthesizing 2-Hydrazineyl-5-isopropoxypyridine involves the nucleophilic substitution of halogenated pyridines with hydrazine hydrate.

    Reduction of Pyridinediazonium Salts: Another method involves the reduction of pyridinediazonium salts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the nucleophilic substitution method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Hydrazineyl-5-isopropoxypyridine can undergo oxidation reactions, where the hydrazine group is oxidized to form azopyridine derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, forming various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Azopyridine derivatives.

    Reduction: Hydrazones and other reduced forms.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydrazineyl-5-isopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazineyl-5-isopropoxypyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinopyridine: Similar in structure but lacks the isopropoxy group.

    5-Isopropoxypyridine: Similar in structure but lacks the hydrazine group.

    2-Aminopyridine: Contains an amino group instead of a hydrazine group.

Uniqueness

2-Hydrazineyl-5-isopropoxypyridine is unique due to the presence of both the hydrazine and isopropoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a promising candidate for various applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(5-propan-2-yloxypyridin-2-yl)hydrazine

InChI

InChI=1S/C8H13N3O/c1-6(2)12-7-3-4-8(11-9)10-5-7/h3-6H,9H2,1-2H3,(H,10,11)

InChI Key

PDIGSKQTDPIBKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(C=C1)NN

Origin of Product

United States

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